2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-23-14(26)16(22-15(23)27)6-8-24(9-7-16)10-13(25)21-12-4-2-11(3-5-12)17(18,19)20/h2-5H,6-10H2,1H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUJPFFGHQEHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable diamine with a diketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the Trifluoromethylphenyl Group: The spirocyclic intermediate is then reacted with a trifluoromethylphenyl acetic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Structure : Features a 1,3-diazaspiro[4.5]decane core with a phenylpiperazine substituent.
- Activity : Demonstrated moderate serotonin receptor antagonism in vitro, with a reported IC₅₀ of 120 nM .
- Key Difference : The absence of a trifluoromethyl group and the presence of a piperazine chain may reduce metabolic stability compared to the target compound.
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Structure : Contains a triazaspiro[4.5]decadiene core with a chlorophenyl and dimethylphenyl group.
- Physicochemical Properties : Molecular weight = 498.06 g/mol; LogP = 3.9 (predicted). The chlorophenyl group increases lipophilicity but may introduce toxicity risks .
- Key Difference : The sulfur atom in the sulfanyl linker may confer different electronic properties compared to the oxygen-based acetamide in the target compound.
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide
- Structure : Substituted with a fluorobenzyl group and a benzenesulfonamide moiety.
- Activity : Preliminary studies suggest COX-2 inhibition (IC₅₀ = 850 nM), though less potent than celecoxib .
- Key Difference : The sulfonamide group enhances hydrogen-bonding capacity but may reduce oral bioavailability compared to the acetamide group in the target compound.
Pharmacological Activity Comparison
Notes:
- The target compound’s trifluoromethyl group may enhance target selectivity over COX-2, as seen in fluorinated analogs .
- Sulfanyl-linked derivatives (e.g., ) show weaker anti-exudative effects than the target’s acetamide class .
Physicochemical and ADME Properties
Key Insights :
- The trifluoromethyl group in the target compound likely improves metabolic stability compared to chlorophenyl or piperazine-containing analogs.
Recommendations :
- Prioritize structure-activity relationship (SAR) studies to optimize the spirocyclic core and acetamide substituents.
- Explore hybrid derivatives combining features of Compounds 13 and the target compound to balance potency and stability.
Biological Activity
The compound 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the triazaspiro family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉N₅O₃
- Molecular Weight : 337.40 g/mol
- CAS Number : 923114-24-3
The structure features a spirocyclic framework that contributes to its unique biological properties. The trifluoromethyl group is known for enhancing lipophilicity and biological activity.
Anticonvulsant Activity
Research indicates that derivatives of triazaspiro compounds exhibit anticonvulsant properties. A study focused on related compounds demonstrated that modifications at specific positions significantly influenced their efficacy in animal models of epilepsy. For instance, certain trifluoromethyl-substituted anilides showed enhanced protection against seizures compared to their non-substituted counterparts .
Antimicrobial Properties
Triazole derivatives have been evaluated for their antimicrobial activity. In vitro studies have shown that compounds with similar structural motifs possess significant activity against various bacterial strains. The presence of the triazole ring is critical for this activity, likely due to its ability to interfere with microbial metabolic pathways .
Anticancer Potential
Recent investigations into triazaspiro compounds have revealed promising anticancer activity. For example, compounds similar to the one were tested against human colon cancer cell lines (HCT 116), showing IC50 values indicating potent cytotoxic effects. Molecular docking studies suggested that these compounds may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
Study 1: Anticonvulsant Activity Assessment
A study synthesized various N-phenylacetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) test. Among the tested compounds, those with trifluoromethyl substitutions exhibited significant protection, highlighting the importance of structural modifications in enhancing anticonvulsant effects .
| Compound | Dose (mg/kg) | MES Protection |
|---|---|---|
| 1 | 100 | Yes |
| 2 | 300 | Yes |
| 3 | 100 | No |
Study 2: Antimicrobial Screening
In another study, a series of triazole derivatives were synthesized and screened for antimicrobial activity against Mycobacterium tuberculosis. The results indicated that while some compounds displayed moderate activity, others showed comparable efficacy to standard treatments like rifampicin .
| Compound | Activity Against M. tuberculosis (%) |
|---|---|
| A | 87 |
| B | 70 |
| C | 50 |
Study 3: Anticancer Evaluation
A study evaluated the anticancer potential of triazole derivatives against HCT116 cell lines, revealing that certain compounds had IC50 values lower than those of established anticancer drugs like doxorubicin. This suggests a potential for development as therapeutic agents in cancer treatment .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for reproducibility?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 8-amino-3-substituted-1,3-diazaspiro[4.5]decane-2,4-dione intermediates with acid chlorides or sulfonyl chlorides in dichloromethane (DCM) under inert conditions. Triethylamine is used as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC, followed by extraction with DCM, drying over Na₂SO₄, and purification via silica column chromatography (eluent: DCM/methanol 9:1) .
- Key Conditions :
- Temperature: Room temperature (20–25°C).
- Reaction Time: 16 hours.
- Purification: Column chromatography (≥90% purity).
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Methodological Answer :
- X-ray crystallography resolves the spirocyclic core and substituent geometry, with data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed to confirm tautomeric forms .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects:
- The trifluoromethyl group shows a singlet at ~δ 120–125 ppm in ¹⁹F NMR.
- Spirocyclic protons appear as multiplets between δ 1.5–4.0 ppm in ¹H NMR .
- IR spectroscopy detects carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized, particularly for scaled-up production?
- Methodological Answer :
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance reaction rates.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates.
- Chromatography Alternatives : Use preparative HPLC for higher-resolution separation of diastereomers or byproducts .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity using uniform protocols (e.g., IC₅₀ determination in kinase inhibition assays).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.
- Computational Docking : Compare binding modes in protein targets (e.g., kinases) to explain variations in potency .
Q. What strategies validate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis/photolysis experiments under controlled pH and UV light to assess persistence.
- Bioaccumulation Assays : Measure logP values (octanol-water partitioning) to predict lipid solubility.
- Toxicity Testing : Use Daphnia magna or Danio rerio models for acute/chronic toxicity profiling .
Q. How are structure-activity relationships (SAR) explored for derivatives with improved pharmacological profiles?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (F, Cl) or methyl groups at the 4-position of the phenyl ring to modulate lipophilicity.
- Biological Screening : Test derivatives in enzyme inhibition (e.g., COX-2, HDAC) and cell viability assays (e.g., MTT on cancer lines).
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Data Contradiction Analysis
Q. How to address conflicting spectral data for analogs with similar substituents?
- Methodological Answer :
- Dynamic NMR : Resolve rotational isomers (rotamers) in spirocyclic systems by varying temperature (e.g., 25°C to −40°C).
- DFT Calculations : Compare computed ¹³C NMR shifts (B3LYP/6-31G*) with experimental data to validate assignments .
Experimental Design Considerations
Q. What controls are essential in pharmacological assays to ensure data reliability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
